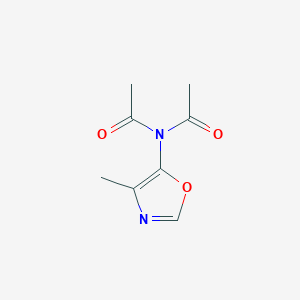

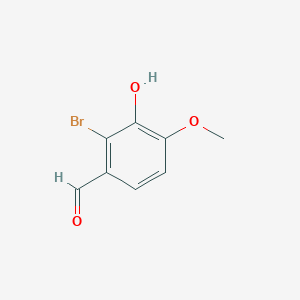

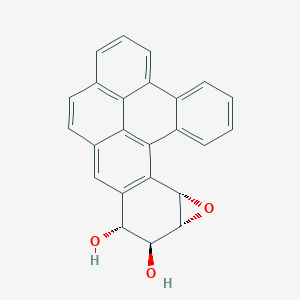

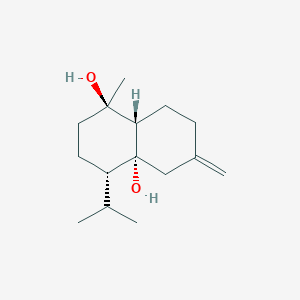

11,12-Dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

11,12-Dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene, also known as dibenzo[a,l]pyrene diol epoxide (DBPDE), is a highly carcinogenic compound found in tobacco smoke, diesel exhaust, and other environmental pollutants. This compound has been extensively studied due to its potent mutagenic and carcinogenic properties.

Mecanismo De Acción

DBPDE exerts its carcinogenic effects by forming covalent adducts with DNA, which can lead to mutations and chromosomal aberrations. DBPDE can also activate cellular signaling pathways that promote cell proliferation and survival, leading to the development of tumors. Additionally, DBPDE can inhibit DNA repair mechanisms, further increasing the risk of DNA damage and mutations.

Efectos Bioquímicos Y Fisiológicos

DBPDE has been shown to induce oxidative stress and inflammation, which can lead to tissue damage and contribute to the development of cancer. DBPDE has also been shown to disrupt cellular metabolism and energy production, leading to cellular dysfunction and death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

DBPDE is a valuable tool for studying the mechanisms of chemical carcinogenesis and developing cancer prevention strategies. However, its high toxicity and carcinogenicity make it challenging to work with in the laboratory. Special precautions must be taken to ensure the safety of researchers working with DBPDE, and alternative methods should be used whenever possible to minimize exposure.

Direcciones Futuras

Future research on DBPDE should focus on developing new methods for detecting and quantifying DBPDE in environmental samples and biological tissues. Additionally, new strategies for preventing and treating DBPDE-induced cancer should be explored, including the development of new drugs and therapies that target the specific mechanisms of DBPDE carcinogenesis. Finally, more research is needed to understand the long-term health effects of exposure to DBPDE and other environmental pollutants.

Métodos De Síntesis

DBPDE is synthesized by the oxidation of 11,12-Dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene[a,l]pyrene (DBP) with a chemical oxidant such as m-chloroperbenzoic acid (MCPBA). The resulting product is a mixture of four diol epoxide isomers, with the 11,12- and 13,14-epoxides being the most biologically active.

Aplicaciones Científicas De Investigación

DBPDE has been extensively used in scientific research to study the mechanisms of chemical carcinogenesis. It is a potent mutagen and can induce DNA damage by forming adducts with DNA bases. DBPDE has been shown to cause mutations in the p53 tumor suppressor gene, which is commonly mutated in many human cancers. DBPDE is also a potent skin carcinogen and has been used in animal models to study the development of skin cancer.

Propiedades

Número CAS |

153857-28-4 |

|---|---|

Nombre del producto |

11,12-Dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene |

Fórmula molecular |

C24H16O3 |

Peso molecular |

352.4 g/mol |

Nombre IUPAC |

(3S,5R,6S,7R)-4-oxaheptacyclo[11.10.2.02,8.03,5.010,24.017,25.018,23]pentacosa-1(24),2(8),9,11,13(25),14,16,18,20,22-decaene-6,7-diol |

InChI |

InChI=1S/C24H16O3/c25-21-16-10-12-9-8-11-4-3-7-14-13-5-1-2-6-15(13)19(18(12)17(11)14)20(16)23-24(27-23)22(21)26/h1-10,21-26H/t21-,22+,23+,24-/m1/s1 |

Clave InChI |

CJAMAUFDXDSQLU-UHFFFAOYSA-N |

SMILES isomérico |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)[C@H]([C@@H]([C@@H]7[C@H]6O7)O)O |

SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C7C6O7)O)O |

SMILES canónico |

C1=CC=C2C(=C1)C3=CC=CC4=C3C5=C2C6=C(C=C5C=C4)C(C(C7C6O7)O)O |

Sinónimos |

(alpha,beta,alpha,alpha)-stereoisomer of 11,12-dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene 11,12,13,14-tetrahydrodibenzo(a,l)pyrene-11,12-diol-13,14-epoxide 11,12-dihydroxy-13,14-epoxy-11,12,13,14-tetrahydrodibenzo(a,l)pyrene DB(a,l)P-11,12-dihydrodiol-13,14-epoxide DHET-DB(a,l)P |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Oxazole, 4,5-dihydro-4-(1-methylethyl)-2-[(methylthio)methyl]-, (S)-(9CI)](/img/structure/B142722.png)